molecular formula C14H18ClNO2 B6243551 1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride CAS No. 1177930-41-4

1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6243551
CAS No.: 1177930-41-4
M. Wt: 267.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H17NO2·HCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethoxynaphthalene.

    Bromination: The naphthalene derivative undergoes bromination to introduce a bromine atom at the 2-position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with ethan-1-amine to replace the bromine atom with an amine group.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be employed.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-methoxynaphthalen-2-yl)ethan-1-amine hydrochloride
  • 1-(7-methoxynaphthalen-2-yl)ethan-1-amine hydrochloride
  • 1-(6,7-dihydroxynaphthalen-2-yl)ethan-1-amine hydrochloride

Uniqueness

1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of two methoxy groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

1177930-41-4

Molecular Formula

C14H18ClNO2

Molecular Weight

267.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.